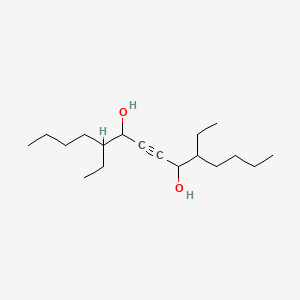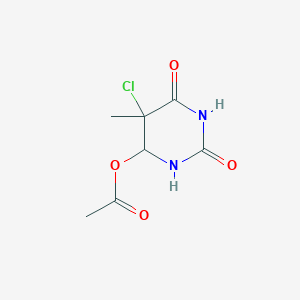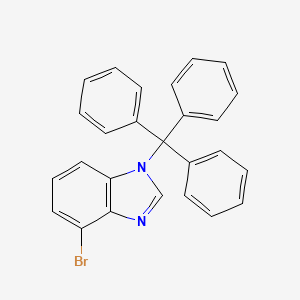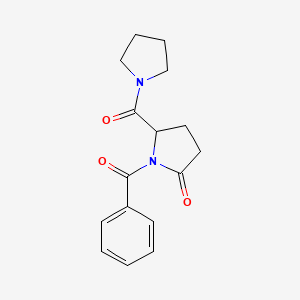![molecular formula C8H5N3O3 B13760213 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde CAS No. 1150617-96-1](/img/structure/B13760213.png)
5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde: is a heterocyclic compound with a molecular formula of C8H5N3O3 It is characterized by a pyrrolo[2,3-b]pyridine core structure with a nitro group at the 5-position and an aldehyde group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the nitration of 1H-pyrrolo[2,3-b]pyridine followed by formylation. The nitration step introduces the nitro group at the 5-position, while the formylation step adds the aldehyde group at the 2-position. Specific reaction conditions, such as the choice of nitrating agent and formylating reagent, as well as temperature and solvent, can vary depending on the desired yield and purity .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production often requires the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
化学反应分析
Types of Reactions: 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.
Major Products:
Oxidation: 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.
Reduction: 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives have shown activity against certain enzymes and receptors, making it a candidate for drug development .
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. It is particularly of interest in the development of kinase inhibitors and other targeted therapies .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in the production of materials with specific functionalities .
作用机制
The mechanism of action of 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde involves its interaction with specific molecular targets. For example, its derivatives have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By binding to these receptors, the compound can disrupt signaling pathways involved in cancer progression, leading to reduced tumor growth and increased apoptosis .
相似化合物的比较
5-nitro-1H-pyrrolo[2,3-b]pyridine: Lacks the aldehyde group at the 2-position.
1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde: Lacks the nitro group at the 5-position.
5-amino-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde: Has an amino group instead of a nitro group at the 5-position.
Uniqueness: 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is unique due to the presence of both the nitro and aldehyde groups, which confer distinct reactivity and biological activity.
属性
CAS 编号 |
1150617-96-1 |
|---|---|
分子式 |
C8H5N3O3 |
分子量 |
191.14 g/mol |
IUPAC 名称 |
5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H5N3O3/c12-4-6-1-5-2-7(11(13)14)3-9-8(5)10-6/h1-4H,(H,9,10) |
InChI 键 |
MIMGOTFSYPONMO-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C=C(NC2=NC=C1[N+](=O)[O-])C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





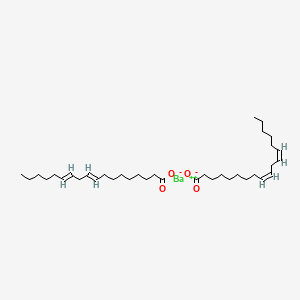

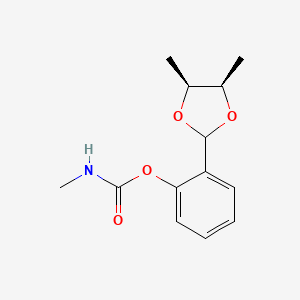
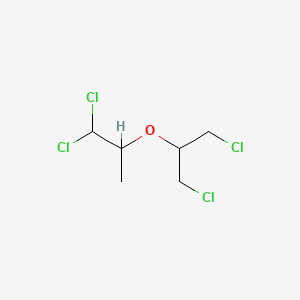
![2-[(2-phenylacetyl)-propyl-amino]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B13760182.png)
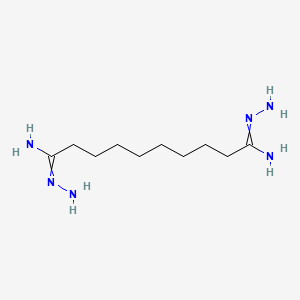
![1-[4-(3-iodopropoxy)phenyl]-1H-Pyrrole](/img/structure/B13760199.png)
